tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate
Description
Properties
Molecular Formula |
C18H26N4O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl N-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)19-12-9-10-22(4)15(11-12)16-20-13-7-5-6-8-14(13)21-16/h5-8,12,15H,9-11H2,1-4H3,(H,19,23)(H,20,21)/t12-,15-/m1/s1 |
InChI Key |
LEGRNEUASIRFNU-IUODEOHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN([C@H](C1)C2=NC3=CC=CC=C3N2)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C(C1)C2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of the Piperidine Core
- Asymmetric Hydrogenation or Chiral Auxiliary Approaches:
The core piperidine ring with (2R,4R) stereochemistry can be synthesized via asymmetric hydrogenation of suitable unsaturated precursors or through chiral auxiliaries that direct stereoselectivity.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Chiral catalyst (e.g., Rh or Ru complexes with chiral ligands) | Hydrogen atmosphere (1-10 atm) | To hydrogenate unsaturated intermediates with stereocontrol |
| 2 | Chiral auxiliaries (e.g., Evans auxiliaries) | Reflux or room temperature | Used in diastereoselective alkylation to set stereochemistry |
Reference:
Stereoselective synthesis of piperidines is well-documented in asymmetric catalysis literature, with common methods involving chiral hydrogenation or auxiliary-directed alkylation.
Reference:
Benzimidazole synthesis via condensation of o-phenylenediamine with aldehydes or carboxylic acids is standard, with modifications allowing for substitution at specific positions.
Formation of the Carbamate Linkage
- Reaction of the Amine with tert-Butyl Chloroformate:
The primary amine on the piperidine ring is protected with a tert-butyl carbamate group using tert-butyl chloroformate in the presence of a base.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | tert-Butyl chloroformate | Triethylamine or pyridine as base | Conducted at 0°C to room temperature to prevent side reactions |
| 2 | Solvent: Dichloromethane or tetrahydrofuran | 0°C to room temperature | Ensures controlled reaction kinetics |
$$
\text{Piperidine amine} + \text{tert-Butyl chloroformate} \xrightarrow{\text{Base}} \text{Boc-protected piperidine}
$$
Reference:
The use of tert-butyl chloroformate for carbamate formation is a classical and widely utilized method in peptide and heterocyclic chemistry.
Final Assembly and Purification
The final compound is obtained by coupling the benzimidazole-bearing intermediate with the Boc-protected piperidine through nucleophilic substitution or amidation, followed by purification via chromatography.
Synthesis Flowchart
Unsaturated precursor (e.g., cyclohexene derivative)
|
Asymmetric hydrogenation or chiral auxiliary-mediated alkylation
|
Stereoselective piperidine core with (2R,4R) configuration
|
Introduction of benzimidazole via cyclization or substitution
|
Protection of amine with tert-butyl chloroformate
|
Coupling of heterocyclic unit with protected piperidine
|
Purification and characterization
Notes on Optimization and Variations
Stereocontrol:
Use of chiral catalysts or auxiliaries is essential for stereoselectivity at positions 2 and 4.Yield Enhancement:
Employing anhydrous conditions and inert atmospheres minimizes side reactions.Alternative Routes:
Direct multicomponent reactions or microwave-assisted synthesis may improve efficiency but require validation.
Summary Table of Preparation Methods
| Method | Key Reagents | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric hydrogenation | Chiral metal catalysts | High | Stereocontrol | Cost of catalysts |
| Auxiliary-mediated alkylation | Chiral auxiliaries | Moderate to high | Good stereoselectivity | Additional steps for auxiliary removal |
| Cyclization of diamines | o-Phenylenediamine derivatives | N/A | Straightforward | Limited substitution pattern control |
| Carbamate formation | tert-Butyl chloroformate | N/A | Reliable protection | Requires careful control of conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The piperidine ring can be reduced to form different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction of the piperidine ring may produce various piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. The benzimidazole moiety is known for its antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate would depend on its specific biological target. Generally, compounds with benzimidazole moieties can interact with enzymes, receptors, and other proteins, leading to various biological effects. The piperidine ring may enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[d]imidazole-Containing Compounds
Key Observations :
- Stereochemistry: PF-04449913’s (2R,4R) configuration distinguishes it from non-chiral analogs (e.g., UPCDC30250), enhancing SMO binding .
- Functional Groups : The urea linkage in PF-04449913 (vs. amine or carbamate in others) improves target engagement through hydrogen bonding with SMO residues .
- Solubility : The tert-butyl carbamate in PF-04449913 and related compounds (e.g., ) enhances lipophilicity, favoring blood-brain barrier penetration compared to polar derivatives like UPCDC30250 .
Pharmacological Activity
Key Observations :
- PF-04449913 exhibits nanomolar potency against SMO, outperforming early leads (e.g., pyrrolo[3,2-c]quinoline-4-one derivatives) with suboptimal pharmacokinetics .
- UPCDC30250 lacks target specificity, limiting therapeutic utility despite structural similarity .
Physicochemical and Clinical Performance
Table 3: Physicochemical and Clinical Data
Biological Activity
tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a piperidine ring, which is known for its diverse biological activities. The structural formula can be represented as:
This structure suggests potential interactions with various biological targets, primarily through its nitrogen-containing heterocycles.
Research indicates that compounds containing benzimidazole derivatives often exhibit a range of biological activities including:
- Anticancer Activity : Benzimidazole derivatives have been reported to induce apoptosis in cancer cells. Studies suggest that the compound may engage lysosomal pathways to promote cell death in tumor cells, potentially enhancing its efficacy against various cancers .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and metastasis. For instance, it has been shown to inhibit certain kinases that are crucial for tumor growth .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:
In Vivo Studies
In vivo studies further support the anticancer potential of this compound. Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound may effectively target cancerous tissues while sparing normal cells.
Case Studies
A notable case study involved the administration of the compound in a murine model of hepatocellular carcinoma. The results indicated a marked reduction in tumor volume and metastasis compared to untreated controls. Histological analysis revealed significant apoptosis in tumor tissues, corroborating the in vitro findings regarding its mechanism of action.
Q & A
What are the recommended synthesis and purification strategies for tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with the condensation of a substituted piperidine with a benzo[d]imidazole precursor. Key steps include carbamate formation using tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with catalysts such as triethylamine (TEA) to facilitate carbamate coupling . Purification often employs column chromatography (silica gel, eluent: DCM/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity.
How can the stereochemical integrity of the (2R,4R) configuration be validated during synthesis?
Basic Research Question
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is critical for confirming enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial relationships between protons on the piperidine ring and the benzo[d]imidazole moiety, validating the stereochemistry . High-resolution mass spectrometry (HRMS) further confirms molecular formula consistency.
What methodologies optimize enantioselective synthesis of this compound for scalable production?
Advanced Research Question
Asymmetric catalysis using chiral auxiliaries or transition-metal catalysts (e.g., palladium with BINAP ligands) can enhance enantioselectivity. Kinetic resolution during the Boc-protection step or enzymatic desymmetrization of intermediates may improve yield and purity. Reaction parameters (temperature, solvent polarity) must be tightly controlled to minimize racemization .
How does stereochemistry influence the compound’s interaction with biological targets?
Advanced Research Question
The (2R,4R) configuration enhances binding affinity to enzymes like cytochrome P450 or kinases due to optimal spatial alignment of the benzo[d]imidazole and piperidine moieties. Molecular dynamics simulations show that the methyl group at position 1 of the piperidine ring restricts conformational flexibility, improving target selectivity . Comparative studies with (2S,4S) analogs reveal reduced activity, underscoring stereochemical specificity .
How can contradictory bioactivity data across studies be resolved?
Advanced Research Question
Discrepancies in IC50 values or receptor binding profiles may arise from variations in assay conditions (e.g., pH, ionic strength) or impurities in synthesized batches. Dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2) and orthogonal assays (e.g., SPR, fluorescence polarization) are recommended to validate target engagement .
What computational tools predict the compound’s pharmacokinetic properties?
Advanced Research Question
QSAR models and molecular docking (AutoDock Vina, Schrödinger Suite) can predict absorption, distribution, and metabolism. The tert-butyl group increases logP (lipophilicity), enhancing blood-brain barrier permeability but potentially reducing aqueous solubility. ADMET predictors (e.g., SwissADME) should be cross-validated with experimental Caco-2 permeability assays .
How does fluorine substitution at specific positions alter biological activity?
Advanced Research Question
Fluorine at the 4- or 5-position of the benzo[d]imidazole (as in related compounds) improves metabolic stability by blocking oxidative degradation. However, excessive fluorination may reduce binding affinity due to steric hindrance. Comparative studies with non-fluorinated analogs using LC-MS/MS metabolic profiling are essential .
What strategies mitigate decomposition during long-term storage?
Advanced Research Question
Decomposition via hydrolysis of the carbamate group is minimized by storage under inert gas (argon) at 2–8°C in amber vials. Lyophilization and formulation with excipients (e.g., trehalose) can stabilize the compound in solid form. Accelerated stability studies (40°C/75% RH) paired with HPLC monitoring are recommended .
How can heterogeneous catalysis improve synthetic efficiency?
Advanced Research Question
Palladium on carbon (Pd/C) or immobilized enzymes (e.g., lipases) enable recyclable catalysis for key steps like hydrogenation or transesterification. Continuous flow reactors with packed-bed catalysts reduce side reactions and improve yield compared to batch processes .
What role do informer libraries play in optimizing this compound’s derivatives?
Advanced Research Question
Informer libraries (e.g., Merck’s Aryl Halide Library) allow comparative analysis of reactivity and selectivity across diverse substrates. Screening derivatives against such libraries identifies optimal conditions for cross-coupling or functionalization, accelerating SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
